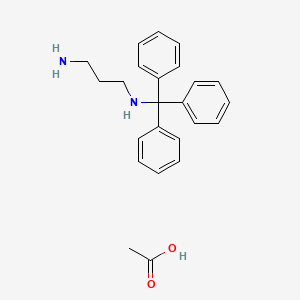
Sodium bicarbonate-(13-C)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the PubChem Sodium bicarbonate-(13-C) is known as sodium bicarbonate. It is a white, crystalline powder that is commonly used in baking, cleaning, and various industrial applications. Sodium bicarbonate is a weak base and is often used as a buffering agent to maintain pH levels in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium bicarbonate is typically produced through the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide in water. The overall chemical reaction is as follows:
NaCl+NH3+CO2+H2O→NaHCO3+NH4Cl
Industrial Production Methods
In industrial settings, sodium bicarbonate is produced by passing carbon dioxide through a concentrated solution of sodium carbonate. The reaction is carried out under controlled temperature and pressure conditions to ensure the efficient formation of sodium bicarbonate crystals. The crystals are then filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium bicarbonate undergoes several types of chemical reactions, including:
- When heated, sodium bicarbonate decomposes into sodium carbonate, water, and carbon dioxide.
Decomposition: 2NaHCO3→Na2CO3+H2O+CO2
Sodium bicarbonate reacts with acids to produce carbon dioxide, water, and a salt.Acid-Base Reactions: NaHCO3+HCl→NaCl+H2O+CO2
Common Reagents and Conditions
Common reagents used in reactions with sodium bicarbonate include hydrochloric acid, sulfuric acid, and acetic acid. These reactions are typically carried out at room temperature and atmospheric pressure.
Major Products Formed
The major products formed from the reactions of sodium bicarbonate include sodium chloride, sodium sulfate, and sodium acetate, along with carbon dioxide and water.
Aplicaciones Científicas De Investigación
Sodium bicarbonate has a wide range of scientific research applications, including:
Chemistry: Used as a buffering agent in chemical reactions to maintain stable pH levels.
Biology: Employed in cell culture media to regulate pH and provide a source of carbon dioxide for cellular respiration.
Medicine: Used as an antacid to neutralize stomach acid and relieve indigestion and heartburn. It is also used in the treatment of metabolic acidosis and as a component of intravenous fluids.
Industry: Utilized in the production of baking powder, fire extinguishers, and as a cleaning agent in various industrial processes.
Mecanismo De Acción
Sodium bicarbonate exerts its effects primarily through its ability to neutralize acids. In biological systems, it acts as a buffering agent to maintain pH homeostasis. In the stomach, it reacts with hydrochloric acid to form carbon dioxide and water, thereby reducing acidity. In industrial applications, its buffering capacity helps to stabilize chemical reactions and prevent drastic changes in pH.
Comparación Con Compuestos Similares
Sodium bicarbonate can be compared with other similar compounds such as sodium carbonate, potassium bicarbonate, and calcium carbonate. While all these compounds have buffering properties, sodium bicarbonate is unique in its mild alkalinity and solubility in water. Sodium carbonate is more alkaline and is used in more aggressive cleaning applications, while potassium bicarbonate is often used as a low-sodium alternative in food products. Calcium carbonate is less soluble in water and is commonly used as a dietary calcium supplement and in the production of cement and lime.
List of Similar Compounds
- Sodium carbonate (Na2CO3)
- Potassium bicarbonate (KHCO3)
- Calcium carbonate (CaCO3)
Propiedades
Fórmula molecular |
CH2NaO3 |
|---|---|
Peso molecular |
86.007 g/mol |
InChI |
InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/i1+1; |
Clave InChI |
WJEIYVAPNMUNIU-YTBWXGASSA-N |
SMILES isomérico |
[13C](=O)(O)O.[Na] |
SMILES canónico |
C(=O)(O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















